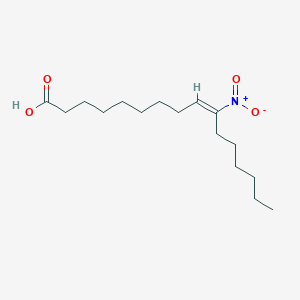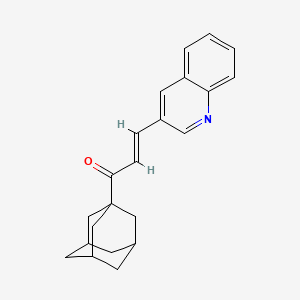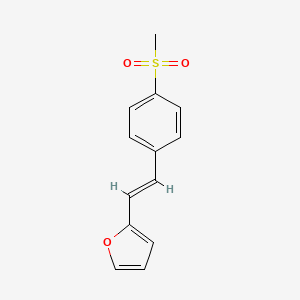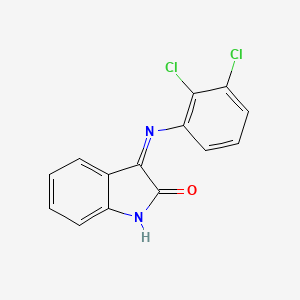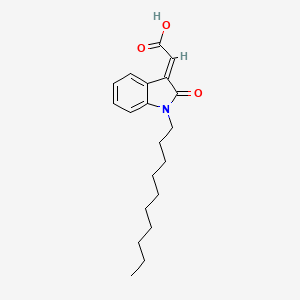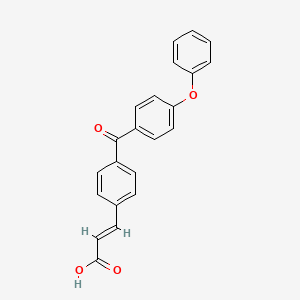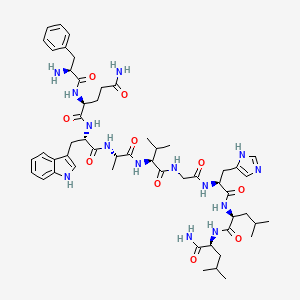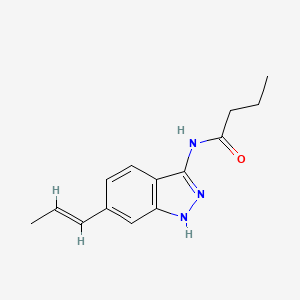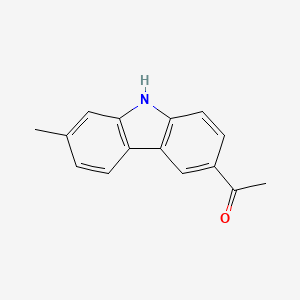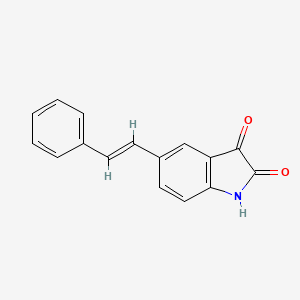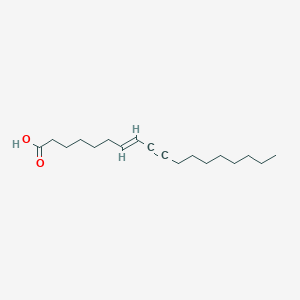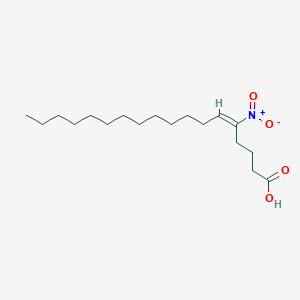
(E)-5-Nitrooctadec-5-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Nitrooctadec-5-enoic Acid is a long-chain fatty acid with a nitro group attached to the fifth carbon of the octadecenoic acid chain.
Preparation Methods
The synthesis of (E)-5-Nitrooctadec-5-enoic Acid typically involves the nitration of octadecenoic acid. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(E)-5-Nitrooctadec-5-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The double bond in the octadecenoic acid chain can be hydrogenated to form a saturated fatty acid.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various catalysts to facilitate the reactions. Major products formed from these reactions include amino derivatives, saturated fatty acids, and substituted fatty acids .
Scientific Research Applications
(E)-5-Nitrooctadec-5-enoic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitroalkenes and their derivatives.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-Nitrooctadec-5-enoic Acid involves its interaction with molecular targets such as PPARγ. The compound binds to the receptor, activating it and leading to changes in gene expression. This activation influences various metabolic pathways, including lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
(E)-5-Nitrooctadec-5-enoic Acid can be compared with other nitroalkene fatty acids, such as nitrolinoleic acid. While both compounds activate PPARγ, this compound has a unique structure that may result in different binding affinities and biological effects . Similar compounds include:
- Nitrolinoleic Acid
- Nitrooleic Acid
- Nitroarachidonic Acid
These compounds share similar functional groups but differ in their carbon chain length and position of the nitro group, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H33NO4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-5-nitrooctadec-5-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19(22)23)15-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ |
InChI Key |
UWYMGOJUTJPTOD-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C(\CCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC=C(CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


